4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a trifluoromethyl group and a thieno[3,2-D]pyrimidine core, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, pyrrolidine, and calcium chloride . Reaction conditions typically involve heating and the use of solvents like xylene and toluene .
Major Products
The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activities, particularly in targeting VEGFR-2 and inhibiting cancer cell growth.
Biological Research: The compound has shown promising results in inducing apoptosis in cancer cells by increasing BAX and decreasing Bcl-2 levels.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects the expression of genes involved in apoptosis, such as BAX and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer activities.
Pyrido[3’,2’4,5]thieno(furo)pyrimidines: These compounds also exhibit antitumor activity and have similar synthetic routes.
Uniqueness
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which includes a trifluoromethyl group and a chlorine atom. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Biological Activity
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine (CAS 2102412-39-3) is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidine core with a chloro and trifluoromethyl substitution. This unique configuration may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds within the tetrahydrobenzo[b]thiophene class have demonstrated significant antioxidant properties comparable to ascorbic acid. They inhibit free radical-induced lipid oxidation and lipid peroxide formation with inhibition rates ranging from approximately 19% to 30% .
- Antimicrobial Activity : The compound shows promising antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. Its derivatives have been reported to possess higher potency than traditional antibiotics such as ampicillin .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. The presence of specific substituents on the pyrimidine ring enhances anticancer activity .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Some derivatives have shown selective inhibition of bacterial topoisomerases without affecting human enzymes .
- Modulation of Receptor Activity : Certain thieno[3,2-D]pyrimidine derivatives act as allosteric enhancers for adenosine receptors and antagonists for glucagon receptors .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various tetrahydrobenzo[b]thiophene derivatives using multiple assays (CUPRAC, ABTS). The results indicated that some derivatives outperformed standard antioxidants like α-tocopherol .
- Antimicrobial Testing : In vitro tests demonstrated that specific derivatives exhibited significant bacteriostatic effects against S. aureus and E. coli, with IC50 values indicating potent antibacterial activity .
- Cytotoxicity Studies : Research on pyrimidine derivatives revealed that modifications in their structure led to enhanced cytotoxicity against cancer cell lines. For instance, compounds with methyl substitutions showed increased efficacy in inhibiting cell growth compared to their phenyl counterparts .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C11H9ClF3N3S |
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Molecular Weight |
307.72 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClF3N3S/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18) |
InChI Key |
FSKDFCBTILCZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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